Anwuweizonic acid

Descripción general

Descripción

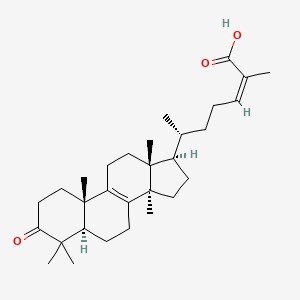

Anwuweizonic acid is a natural compound isolated from Schisandra propinqua . It is considered the putative anticancer active principle of Schisandra propinqua .

Synthesis Analysis

Anwuweizonic acid was isolated from the alcoholic extract of Schisandra propinqua . The structures of Anwuweizonic acid and another triterpenoid acid, manwuweizic acid, were elucidated by spectroscopic evidence and chemical correlation . Anwuweizonic acid gave a monoester on reaction with diazomethane .Molecular Structure Analysis

Anwuweizonic acid has a molecular formula of C30H46O3 and a molecular weight of 454.68 . Its structure was determined by spectroscopic evidence and chemical correlation . The 'H NMR spectrum of Anwuweizonic acid reveals the presence of a moiety of the angelic acid terminal .Chemical Reactions Analysis

Anwuweizonic acid was obtained by the oxidation of anwuweizic acid in ether with an aqueous solution of sodium dichromate - sulfuric acid . The reaction yielded anwuweizonic acid with a yield of 93% .Physical And Chemical Properties Analysis

Anwuweizonic acid has a molecular formula of C30H46O3 and a molecular weight of 454.68 . The exact physical properties such as density, boiling point, melting point, and flash point are not available .Relevant Papers The main papers analyzed for this response are from MedChemExpress , Chemsrc , and the Canadian Journal of Chemistry . These papers provide valuable information about the description, synthesis, molecular structure, chemical reactions, and potential anticancer properties of Anwuweizonic acid.

Aplicaciones Científicas De Investigación

Anticancer Activity

- Scientific Field : Oncology

- Summary of Application : Anwuweizonic acid has been identified as a potential anticancer active principle of Schisandra propinqua, a plant used in traditional medicine . It has shown significant inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice .

- Methods of Application : The acid was isolated from the alcoholic extract of Schisandra propinqua . The inhibitory activity was tested in mice .

- Results : Anwuweizonic acid exhibits significant inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice and shows no cytotoxic action in vitro .

Traditional Medicine

- Scientific Field : Traditional Medicine

- Summary of Application : The genus Kadsura, which includes the plant Schisandra propinqua from which Anwuweizonic acid is derived, is commonly used in Chinese folklore for its sedative, hypnotic, and beneficial effects .

- Methods of Application : The plant is used in various forms, including as a component of herbal medicine preparations .

- Results : The plant has been used for the treatment of conditions such as rheumatoid arthritis and insomnia .

Anti-HIV Activity

- Scientific Field : Virology

- Summary of Application : Anwuweizonic acid has been found to have anti-HIV effects .

- Methods of Application : The acid’s anti-HIV activity was tested in vitro using H9 lymphocytes .

- Results : Anwuweizonic acid was found to inhibit viral replication, with an IC50 of 2.14 µg/mL .

Propiedades

IUPAC Name |

(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCSSVADTHDYGI-GOEVOFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anwuweizonic acid | |

CAS RN |

117020-59-4 | |

| Record name | Anwuweizonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117020594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

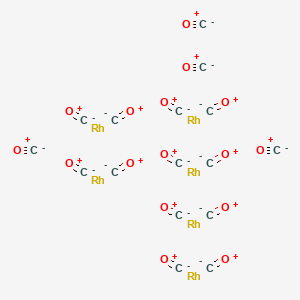

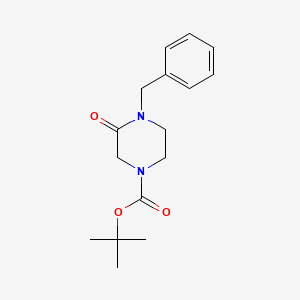

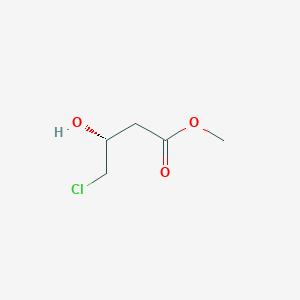

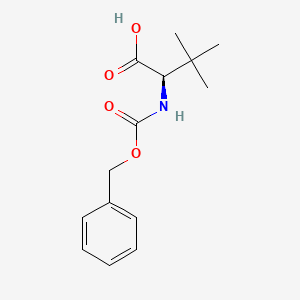

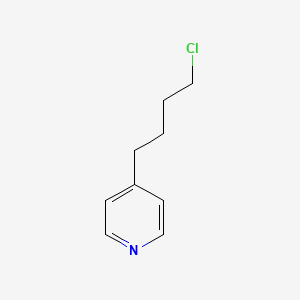

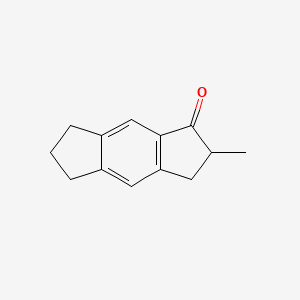

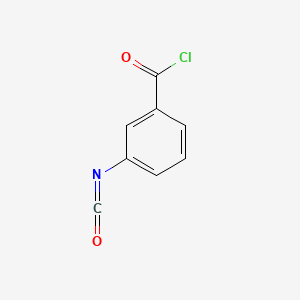

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)

![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)

![5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid](/img/structure/B1588575.png)